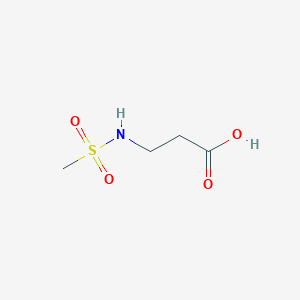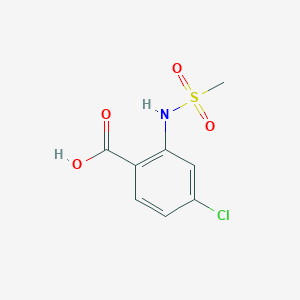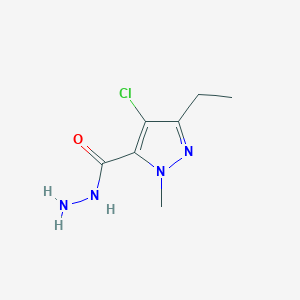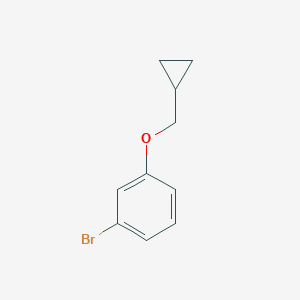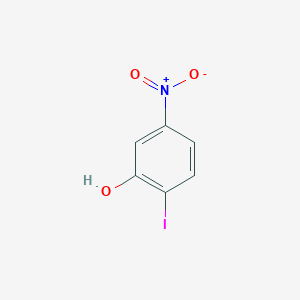
2-Iodo-5-nitrophenol
Vue d'ensemble
Description
“2-Iodo-5-nitrophenol” is an organic compound with the molecular formula C6H4INO3 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 2-Iodo-5-nitrophenol can be achieved through various methods. One such method involves the nucleophilic substitution reaction of benzoxazole derivatives at the 5 position . Another method involves the nitration of alkanes, which is successful only when conducted at high temperatures in the vapor phase .
Molecular Structure Analysis
The molecular structure of 2-Iodo-5-nitrophenol consists of a benzene ring bearing both a hydroxyl group and a nitro group on two different ring carbon atoms . The molecular weight of this compound is 265.01 .
Physical And Chemical Properties Analysis
2-Iodo-5-nitrophenol has a predicted boiling point of 278.9±30.0 °C and a predicted density of 2.176±0.06 g/cm3 . It should be stored in a dry room at ambient temperature . The pKa value is predicted to be 6.74±0.19 .
Applications De Recherche Scientifique
Photocatalytic Degradation
2-Iodo-5-nitrophenol: is used in studies involving the photocatalytic degradation of nitrophenols, which are significant threats to ecosystems and human health . The compound serves as a model for understanding the degradation pathways and efficiency of photocatalysts like TiO2-biopolymer-ligand-metal complexes.
Catalysis in Organic Synthesis
In organic synthesis, 2-Iodo-5-nitrophenol is a precursor for various catalytic processes. It is particularly useful in the iodination of aromatic compounds, which is a critical step in synthesizing pharmaceuticals and bioactive materials .
Environmental Remediation
This compound plays a role in environmental science, particularly in the remediation of contaminated sites. Research into the behavior of nitrophenols in the environment can lead to better cleanup strategies and safer disposal methods .
Material Science
2-Iodo-5-nitrophenol: is utilized in material science research to understand the properties of novel materials. Its molecular structure can influence the design of new compounds with specific characteristics for industrial applications .
Analytical Chemistry Methods
In analytical chemistry, 2-Iodo-5-nitrophenol is often a subject in the development of new analytical methods. Its properties make it an ideal candidate for testing the efficacy of chromatographic or spectroscopic techniques .
Medicinal Chemistry
The compound is also studied in medicinal chemistry for its potential use in drug synthesis. Its structure can be modified to create new pharmaceuticals, and understanding its reactivity is crucial for developing new therapeutic agents .
Safety and Hazards
Orientations Futures
While specific future directions for 2-Iodo-5-nitrophenol are not mentioned in the search results, it is worth noting that nitrophenols are important compounds in various fields of research, including drug development, environmental studies, and biochemistry . Therefore, future research could potentially explore these areas further.
Mécanisme D'action
Target of Action
Nitrophenols, a class of compounds to which 2-iodo-5-nitrophenol belongs, have been found to interact with enzymes such asSulfotransferase 1A1 and Alpha-amylase 2B . These enzymes play crucial roles in various biological processes, including metabolism and digestion.
Mode of Action
Nitrophenols are known to undergo a series of reactions involvingnucleophilic aromatic substitution . This process could potentially lead to the replacement of the nitro group with a hydroxyl group, altering the compound’s interaction with its targets .
Biochemical Pathways
For instance, mononitrophenols can be hydroxylated to replace the NO2 group, consequently releasing NO2− and resulting in ortho−/para-dihydroxybenzene .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 2789±300 °C and a density of 2176±006 g/cm3 . These properties could potentially influence the compound’s bioavailability.
Result of Action
Nitrophenols are known to be toxic and can have various effects on cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Iodo-5-nitrophenol. For instance, nitrophenols, including 2-Iodo-5-nitrophenol, can be degraded in the environment through photocatalytic processes . Furthermore, the presence of other chemicals in the environment can also affect the degradation and action of 2-Iodo-5-nitrophenol .
Propriétés
IUPAC Name |
2-iodo-5-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO3/c7-5-2-1-4(8(10)11)3-6(5)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUACYTMKOLNBNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595465 | |
| Record name | 2-Iodo-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-5-nitrophenol | |
CAS RN |
197243-46-2 | |
| Record name | 2-Iodo-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


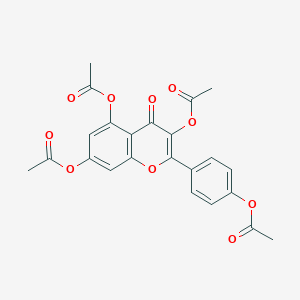

![Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B175853.png)

